1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound that belongs to the class of benzophenone-piperazine derivatives. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antidepressant properties.
Preparation Methods
The synthesis of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol involves several key steps:
Acylation: A phenol reacts with a chlorobenzoic acid derivative to form an ester linkage.
Etherification: A phenol reacts with an alcohol (propanol in this case) to form an ether linkage.
Alkylation: A piperazine reacts with a suitable alkylating agent to form a C-N bond with the propanol chain.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its antidepressant activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Properties: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antidepressant Activity: It may modulate neurotransmitter levels in the brain, contributing to its antidepressant effects.
Comparison with Similar Compounds
1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol can be compared with other benzophenone-piperazine derivatives:
1-[4-(4-Bromobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol: Similar structure but with a bromine atom instead of chlorine, potentially altering its biological activity.
1-[4-(4-Methylbenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol: Contains a methyl group instead of chlorine, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H31ClN2O3 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone |
InChI |
InChI=1S/C28H31ClN2O3/c1-20-3-10-25(17-21(20)2)31-15-13-30(14-16-31)18-26(32)19-34-27-11-6-23(7-12-27)28(33)22-4-8-24(29)9-5-22/h3-12,17,26,32H,13-16,18-19H2,1-2H3 |
InChI Key |
UCYBBYCXHMQECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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